Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₃N₃O₃ and CAS number 1704066-60-3 . Its structure features a methoxy group at position 7, a cyano substituent at position 8, and a methyl group at position 2 on the imidazo[1,2-a]pyridine core, with an ethyl ester at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-4-19-13(17)11-8(2)15-12-9(7-14)10(18-3)5-6-16(11)12/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFODVJAKPPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in the presence of a catalyst to form the imidazo[1,2-a]pyridine core . The cyano and methoxy groups can be introduced through subsequent functionalization reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the methoxy or cyano groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles (e.g., halides, amines, organometallic reagents). Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and may require heating or cooling to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the cyano group can produce an amine. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecule, leading to changes in cellular signaling pathways, gene expression, or metabolic processes .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Ethyl 8-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (A286573): Molecular formula: C₁₁H₁₁ClN₂O₂ Key difference: Replaces the cyano and methoxy groups with a chlorine atom at position 6.
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1254309-85-7) :
Cyano-Containing Analogues
- Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate (10): Molecular formula: C₁₁H₈ClN₃O₂ Key difference: Retains the cyano group at position 7 but lacks the methoxy substituent. Synthesis: Prepared via microwave-assisted cyanation (63% yield) using CuCN in DMF . Spectral The cyano group at position 7 causes a downfield shift in ¹³C-NMR (δ ~114.0 ppm for C-7) compared to methoxy-substituted derivatives .
Methoxy and Ester Variations
- Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1704066-56-7): Molecular formula: C₁₉H₁₆BrN₃O₃S Key difference: Incorporates a bromophenylthio-methyl group at position 2, increasing molecular weight (446.32 g/mol) and steric hindrance .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Biological Activity
Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article will delve into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13N3O3
- Molecular Weight : 259.27 g/mol
- CAS Number : 1704066-60-3
This compound is characterized by the imidazo[1,2-a]pyridine core structure, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 3.2 |
| HeLa (Cervical Cancer) | 4.8 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. Studies reported that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues. Key findings include:
- Reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
- Increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
The biological activities of this compound are likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Membrane Disruption : Alteration of bacterial membrane permeability resulting in cell lysis.
Case Study 1: Antitumor Efficacy in Mice
A study involving tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, a marker associated with cell proliferation.
Case Study 2: Neuroprotection in Alzheimer’s Model
In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition and neuroinflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
